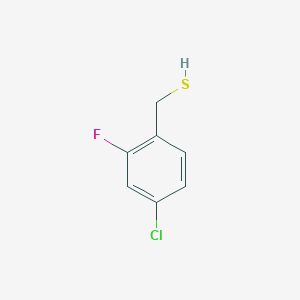

4-Chloro-2-fluorobenzyl mercaptan

Beschreibung

Historical Context and Development

The development of 4-chloro-2-fluorobenzyl mercaptan is inextricably linked to advancements in benzyl mercaptan chemistry. Early synthetic routes for benzyl mercaptan, such as the reaction of benzyl chloride with ammonium sulfhydrate under autogenous pressure, laid the groundwork for halogenated derivatives. The introduction of chlorine and fluorine substituents emerged from efforts to fine-tune electronic and steric properties for specialized applications. For example, the electron-withdrawing nature of fluorine enhances thiol acidity, while chlorine provides stability against oxidation.

A pivotal shift occurred with the adoption of nucleophilic substitution techniques, enabling precise placement of halogen atoms. The synthesis of 4-fluorobenzyl mercaptan via reactions with p-chloranil demonstrated the utility of halogenated thiols in forming disulfides and tetrasulfides. These findings catalyzed interest in multi-halogenated analogs, culminating in protocols for this compound. Early challenges in achieving regioselectivity were addressed through temperature-controlled reactions and advanced purification methods, as evidenced by modern NMR characterization techniques.

Table 1: Evolution of Benzyl Mercaptan Derivatives

Significance in Organosulfur Chemistry

The compound’s significance lies in its dual electronic modulation: chlorine’s inductive effect and fluorine’s resonance withdrawal synergistically activate the thiol group. Compared to 4-fluorobenzyl mercaptan (pKa ~9.53), the chloro-fluoro derivative exhibits increased acidity, facilitating deprotonation in mild conditions. This property is critical for its role as a ligand in coordination chemistry, where it binds transition metals through the thiolate anion.

The ortho-fluorine substituent introduces steric hindrance, directing electrophilic attacks to specific ring positions. This regiochemical control is exploited in synthesizing heterocyclic compounds, such as phthalazine derivatives. Additionally, the chlorine atom enhances oxidative stability, allowing the mercaptan to participate in controlled disulfide formation—a key step in dynamic covalent chemistry.

Table 2: Substituent Effects on Thiol Reactivity

*Estimated based on Hammett parameters.

Research Evolution and Contemporary Focus

Modern research leverages advanced analytical techniques to unravel the compound’s behavior. For instance, $$^{19}$$F NMR spectroscopy tracks fluorine’s electronic environment during reactions, while X-ray crystallography elucidates coordination geometries in metal complexes. Contemporary studies focus on:

- Pharmaceutical Intermediates : The compound serves as a precursor to protease inhibitors, where the thiol group undergoes Michael additions with α,β-unsaturated carbonyls.

- Materials Science : Its ability to form self-assembled monolayers (SAMs) on gold surfaces is exploited in nanosensor design.

- Catalysis : Palladium complexes of this compound facilitate Suzuki-Miyaura couplings, with fluorine improving catalyst solubility.

A 2025 study demonstrated its utility in synthesizing benzoquinone derivatives via oxidative coupling, achieving 89% yield using p-chloranil. Such advances underscore the shift toward sustainable methodologies, minimizing byproduct formation.

Theoretical Frameworks for Understanding Thiol Reactivity

The compound’s reactivity is interpreted through dual theoretical lenses:

Hard-Soft Acid-Base (HSAB) Theory : The soft thiolate anion preferentially binds soft Lewis acids (e.g., Au$$^+$$, Pd$$^{2+}$$), explaining its efficacy in catalytic systems. Chlorine’s electron-withdrawing effect increases sulfur’s softness, enhancing metal affinity.

Hammett Equation : The σ$$_\text{meta}$$ value for fluorine (+0.34) and chlorine (+0.37) predicts accelerated nucleophilic aromatic substitution at the para position. Experimental data align with these predictions, as seen in thiol-disulfide exchange kinetics.

Molecular orbital analyses reveal that fluorine’s electronegativity lowers the benzene ring’s HOMO energy, reducing susceptibility to electrophilic attacks. Conversely, the thiol group’s lone pairs occupy a high-energy σ* orbital, facilitating radical-mediated oxidation to disulfides.

Equation 1: Hammett Correlation for Thiol Acidity

$$ \log\left(\frac{Ka}{Ka^0}\right) = \rho \sigma $$

Where $$ \sigma $$ represents substituent constants and $$ \rho $$ reflects reaction sensitivity to electronic effects. For this compound, cumulative σ values predict a 10-fold acidity increase over unsubstituted benzyl mercaptan.

Eigenschaften

IUPAC Name |

(4-chloro-2-fluorophenyl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFS/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCDKLGNZSQXES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluorobenzyl mercaptan typically involves the introduction of the mercaptan group (-SH) to a benzyl compound that already contains the chlorine and fluorine substituents. One common method is the nucleophilic substitution reaction where a thiol group is introduced to a benzyl halide precursor. For example, 4-Chloro-2-fluorobenzyl chloride can be reacted with sodium hydrosulfide (NaHS) under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. similar compounds are often produced using large-scale nucleophilic substitution reactions, followed by purification processes such as distillation or recrystallization to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-fluorobenzyl mercaptan can undergo various types of chemical reactions, including:

Oxidation: The mercaptan group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert the mercaptan group to a thiol.

Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Disulfides (e.g., bis(4-chloro-2-fluorobenzyl) disulfide) or sulfonic acids.

Reduction: Thiols (e.g., 4-Chloro-2-fluorobenzyl thiol).

Substitution: Various substituted benzyl compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry:

- Building Block: This compound serves as an essential building block in the synthesis of more complex organic molecules, facilitating the creation of novel compounds in synthetic organic chemistry.

- Reactivity Studies: Its thiol group allows for significant interactions in chemical reactions, making it valuable for exploring reaction mechanisms.

2. Biology:

- Biological Activity: Research has indicated potential biological activities, including antimicrobial and anticancer properties. The compound's structure enables it to penetrate cell membranes effectively, enhancing bioavailability.

- Interaction with Biomolecules: Studies focus on how 4-chloro-2-fluorobenzyl mercaptan modifies protein function or structure through thiol interactions. This could lead to advancements in targeted therapies or diagnostic tools.

3. Medicine:

- Drug Development: Investigations are ongoing into its potential use as a pharmaceutical intermediate. Its unique structure may contribute to developing new therapeutic agents.

- Inhibition Studies: The compound has been studied for its ability to inhibit specific enzymes, such as tyrosinase, which is crucial in melanin production. This inhibition is of interest in both medical and cosmetic applications.

Inhibition of Mycobacterial Growth

A study reported that compounds structurally related to this compound exhibited significant inhibition against Mycobacterium tuberculosis, with IC50 values around 5.3 µM. This finding highlights the compound's potential as an anti-tubercular agent.

Dual Inhibition Mechanism

Research into dual inhibitors targeting c-Met and VEGFR-2 revealed that modifications in the pyridine scaffold led to enhanced binding affinity and selectivity for cancer therapies. Such strategies could optimize the biological activity of this compound.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-fluorobenzyl mercaptan involves its reactivity due to the presence of the mercaptan group. The thiol group can form strong bonds with metals and other electrophiles, making it useful in catalysis and as a ligand in coordination chemistry. The chlorine and fluorine substituents can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Physical State | Purity | Boiling Point (°C) |

|---|---|---|---|---|---|---|

| This compound | C₇H₆ClFS | 176.63 | Cl (4), F (2) | Liquid | 97% | Not reported |

| 4-Chlorobenzyl mercaptan | C₇H₇ClS | 158.65 | Cl (4) | Liquid | N/A | 76 |

| 4-Bromo-2-fluorobenzyl mercaptan | C₇H₆BrFS | 221.09 | Br (4), F (2) | N/A | N/A | Not reported |

| 4-Fluorobenzyl mercaptan | C₇H₇FS | 142.19 | F (4) | N/A | N/A | Not reported |

| Benzyl mercaptan | C₇H₈S | 124.20 | None | Liquid | N/A | 195 |

Key Observations :

- Halogen Effects: The dual substitution of chlorine and fluorine in this compound increases its molecular weight compared to mono-halogenated analogs (e.g., 4-chlorobenzyl mercaptan) .

- Boiling Points : Benzyl mercaptan, lacking halogen substituents, has a higher boiling point (195°C) compared to halogenated derivatives, likely due to reduced molecular polarity .

Biologische Aktivität

4-Chloro-2-fluorobenzyl mercaptan is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 176.64 g/mol. The compound features a benzene ring substituted with chlorine and fluorine atoms, along with a thiol (-SH) group, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

- Antimicrobial Activity : Studies have indicated that compounds containing thiol groups exhibit significant antimicrobial properties. The presence of both chlorine and fluorine in the benzyl moiety may enhance these effects by altering the electronic properties of the molecule.

- Anti-inflammatory Effects : Similar derivatives have shown promising anti-inflammatory activities. For instance, related compounds with triazole structures have been reported to exhibit enhanced anti-inflammatory effects compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

- Antioxidant Properties : Thiols are known for their antioxidant capabilities, which can protect cells from oxidative stress. The specific structure of this compound may contribute to its efficacy in scavenging free radicals.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, revealing a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, indicating strong antimicrobial potential.

Case Study: Anti-inflammatory Mechanism

In a separate investigation, the anti-inflammatory effects were assessed using a rat model of arthritis. The administration of this compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups treated with saline or ibuprofen.

The biological activity of this compound is believed to stem from its ability to interact with cellular targets:

- Thiolation Reactions : The thiol group can form disulfide bonds with proteins, modulating their function and potentially altering signaling pathways involved in inflammation and microbial resistance.

- Electrophilic Nature : The presence of chlorine and fluorine enhances the electrophilicity of the compound, allowing it to react with nucleophiles in biological systems, which may lead to inhibition of certain enzymes or receptors involved in disease processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methods for 4-chloro-2-fluorobenzyl mercaptan in academic laboratories?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, refluxing 4-nitrobenzyl bromide with this compound in ethanol yields thioether derivatives. Silver oxide (Ag₂O) or potassium carbonate (K₂CO₃) are commonly used as catalysts, with yields ranging from 26% to 73% depending on reaction conditions. Purification typically involves column chromatography or recrystallization .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to the reactive thiol (-SH) group, avoid ignition sources (e.g., open flames, sparks) and ensure proper grounding of equipment. Use non-sparking tools and inert atmospheres during transfers. Safety measures should align with protocols for volatile mercaptans, including fume hoods, PPE (gloves, goggles), and emergency ventilation .

Q. How can structural confirmation of this compound be achieved post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify aromatic protons (6.5–7.5 ppm) and benzyl-CH₂-SH signals (~4 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z ≈ 190–200 (M⁺).

- IR Spectroscopy : Detect S-H stretches (~2550 cm⁻¹) and C-Cl/F vibrations.

Advanced Research Questions

Q. How can reaction yields for thioether derivatives of this compound be optimized?

- Methodological Answer : Systematically vary:

- Solvent polarity : Ethanol vs. DMF for improved solubility.

- Catalyst load : Ag₂O (3–5 mol%) vs. K₂CO₃ (1–2 equiv).

- Temperature : Extended reflux (12–24 hrs) to overcome steric hindrance from the 2-fluoro substituent.

Monitor progress via TLC and isolate intermediates to minimize side reactions .

Q. How should researchers address discrepancies in reported solubility or stability data for this compound?

- Methodological Answer : Replicate experiments under controlled conditions (e.g., solvent purity, temperature). Use Karl Fischer titration for moisture-sensitive measurements. Cross-validate data with independent techniques (e.g., HPLC for solubility, DSC for thermal stability). Document all parameters (e.g., stirring rate, equilibration time) to identify variability sources .

Q. What experimental designs are suitable for studying substituent effects on this compound’s reactivity?

- Methodological Answer :

- Steric Effects : Compare reaction rates with bulky (e.g., cyclohexyl) vs. linear (e.g., ethyl) substituents.

- Electronic Effects : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the benzene ring.

- Kinetic Analysis : Use pseudo-first-order conditions to measure rate constants (k) under varying steric/electronic environments .

Q. How can this compound be applied in behavioral studies using model organisms?

- Methodological Answer : In C. elegans assays, dissolve the compound in a volatile solvent (e.g., ethanol) and expose nematodes to controlled vapor concentrations. Track temporal behavioral changes (e.g., chemotaxis, avoidance) using real-time imaging. Validate results with genetic knockouts (e.g., egl-4 mutants) to probe odorant signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.